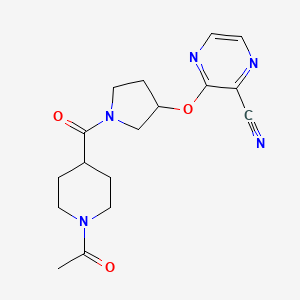![molecular formula C14H22N2O B2510157 {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine CAS No. 923163-66-0](/img/structure/B2510157.png)
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMMA and has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and material science.
Applications De Recherche Scientifique
Several curcuminoids bearing a pyrazole ring have demonstrated enhanced biological activity compared to curcumin itself. These activities include anti-malarial, anti-proliferative, antiplatelet, anti-inflammatory, antiviral, and NOS inhibitory effects. Unlike curcumin, which degrades rapidly at physiological pH, these pyrazole derivatives are stable and exhibit minimal metal chelating properties. However, the water solubility of curcumin pyrazole is not significantly different from that of curcumin .
Synthesis and Structure Confirmation
Compound 2 was synthesized via a Mannich reaction, introducing an aminoalkyl substituent into the curcumin pyrazole framework. The structure of the synthesized compound was confirmed using various techniques, including FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC), and 2D Heteronuclear Multiple Bond Correlation (HMBC). Notably, compound 2 exhibited three times greater water solubility than curcumin pyrazole and curcumin .
Potential Applications
Let’s explore six unique scientific research applications for compound 2:
a. Antioxidant Properties: Given its structural features and enhanced solubility, compound 2 may possess potent antioxidant properties. Investigating its reducing power, free radical scavenging ability, and other antioxidant assays could reveal its potential in combating oxidative stress .
b. Anti-Inflammatory Activity: Considering the anti-inflammatory properties of curcuminoids, compound 2 might exhibit similar effects. Researchers could explore its impact on inflammatory pathways, cytokine modulation, and cellular responses to inflammation .
c. Antiviral Potential: Given the stability of pyrazole derivatives, compound 2 could be evaluated for antiviral activity. In vitro studies against specific viruses could shed light on its efficacy and mechanism of action .
d. Anti-Malarial Properties: The pyrazole ring has shown promise as an anti-malarial scaffold. Compound 2 warrants investigation as a potential anti-malarial agent, possibly surpassing curcumin in potency .
e. Bioavailability Enhancement: The Mannich side chain in compound 2 enhances solubility, potentially improving its bioavailability. Researchers could explore its pharmacokinetics and distribution in vivo .
f. Metal Chelation Studies: Although compound 2 exhibits minimal metal chelating properties, further research could assess its interactions with metal ions. This information is crucial for understanding its safety profile and potential therapeutic applications .
Propriétés
IUPAC Name |
[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,7-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSHESVXOXQVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)

![Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2510077.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)
![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)

![2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2510091.png)

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510096.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2510097.png)